molecular formula C11H11N B1625770 4-Methylnaphthalen-2-amine CAS No. 4523-46-0

4-Methylnaphthalen-2-amine

Cat. No. B1625770
CAS RN: 4523-46-0
M. Wt: 157.21 g/mol
InChI Key: YKRALQDDKKNEEZ-UHFFFAOYSA-N
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Description

4-Methylnaphthalen-2-amine, also known as 2-amino-4-methylnaphthalene, is an organic compound with the molecular formula C11H11N. It is a member of the naphthalene family and has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalytic Applications

4-Methylnaphthalen-2-amine has been explored in the realm of catalysis. One study highlights its use in Cu-catalyzed coupling reactions, enabling the formation of (hetero)aryl methylsulfones, which are significant in pharmaceutical contexts (Ma et al., 2017).

Industrial Chemistry

In industrial chemistry, the compound has been used in Friedel–Crafts alkylation processes. A study explored its alkylation with long-chain alkenes, emphasizing the use of environmentally friendly catalysts (Zhao et al., 2004).

Bioimaging

In bioimaging, 4-Methylnaphthalen-2-amine derivatives have been used to create sensitive and selective probes. For instance, a triazole-based probe developed using this compound showed excellent selectivity and sensitivity for Zn2+ in absorbance and fluorescence detection, useful in intracellular imaging (Iniya et al., 2014).

Environmental Monitoring

The compound also finds application in environmental monitoring, as seen in a study where it was used to determine carcinogenic aromatic amines in the urine of smokers and nonsmokers (Riedel et al., 2006).

Polymer Science

In polymer science, derivatives of 4-Methylnaphthalen-2-amine have been used to synthesize high glass-transition temperature (Tg) aromatic poly(amine-1,3,4-oxadiazole)s. These polymers show potential as blue-light-emitting materials, indicating their utility in electronics and display technology (Liou et al., 2006).

Antibacterial Research

Additionally, certain derivatives of 4-Methylnaphthalen-2-amine have been synthesized and shown to possess potent antibacterial properties, indicating their potential in developing new antimicrobial agents (Abbasi et al., 2015).

properties

IUPAC Name

4-methylnaphthalen-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-8-6-10(12)7-9-4-2-3-5-11(8)9/h2-7H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKRALQDDKKNEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=CC=CC=C12)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80496003
Record name 4-Methylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylnaphthalen-2-amine

CAS RN

4523-46-0
Record name 4-Methyl-2-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4523-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methylnaphthalen-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80496003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Tsukamoto, T Ikeda, T Doi - The Journal of Organic Chemistry, 2016 - ACS Publications
… 4-methylnaphthalen-2-amine (5o) and 4-tert-Butyl-3-methylnaphthalen-2-amine (5o′) (Entry 14) 3-tert-Butyl-4-methylnaphthalen-2-amine … 3-tert-Butyl-4-methylnaphthalen-2-amine (5o)…
Number of citations: 14 pubs.acs.org

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